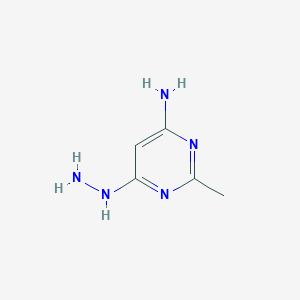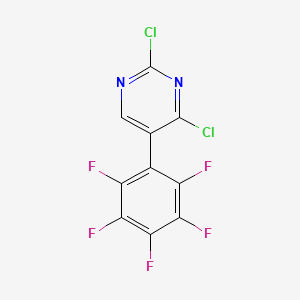
2-Ethoxyacridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyacridine-3,6-diamine is a heterocyclic compound belonging to the acridine family. It is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 positions. This compound is known for its significant biological and photochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyacridine-3,6-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyacridine-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen functionalities and the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Ethoxyacridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Mechanism of Action
The primary mechanism of action of 2-Ethoxyacridine-3,6-diamine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This action is primarily responsible for its biological effects, including its anticancer properties .
Comparison with Similar Compounds
Ethacridine lactate: Known for its antiseptic properties and used in medical applications.
Acriflavine: Used as an antibacterial agent and shares a similar acridine structure.
Proflavine: Another DNA intercalator with applications in genetic research.
Uniqueness: 2-Ethoxyacridine-3,6-diamine stands out due to its specific substitution pattern, which enhances its DNA intercalation ability and makes it a potent candidate for anticancer research. Its unique structure also allows for the development of various derivatives with tailored properties for specific applications .
Properties
CAS No. |
87195-66-2 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-ethoxyacridine-3,6-diamine |
InChI |
InChI=1S/C15H15N3O/c1-2-19-15-6-10-5-9-3-4-11(16)7-13(9)18-14(10)8-12(15)17/h3-8H,2,16-17H2,1H3 |
InChI Key |
WTYLTJCZDBSKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=C3C=CC(=CC3=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




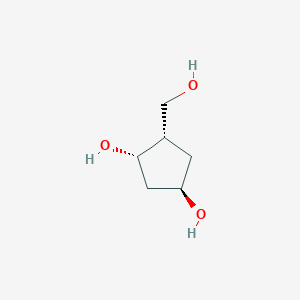

![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
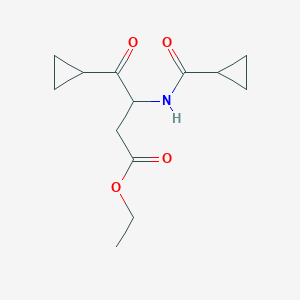
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
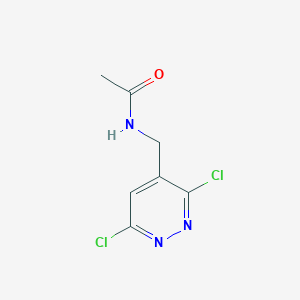

![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
